molecular formula C14H20O3 B14746447 4-Methylpentan-2-yl 4-methoxybenzoate CAS No. 5332-91-2

4-Methylpentan-2-yl 4-methoxybenzoate

Cat. No.: B14746447
CAS No.: 5332-91-2
M. Wt: 236.31 g/mol
InChI Key: CFJPQIUESQWXGU-UHFFFAOYSA-N
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Description

4-Methylpentan-2-yl 4-methoxybenzoate is a chemical compound with the molecular formula C13H20O3. It is an ester derived from 4-methoxybenzoic acid and 4-methylpentan-2-ol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpentan-2-yl 4-methoxybenzoate typically involves the esterification reaction between 4-methoxybenzoic acid and 4-methylpentan-2-ol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

4-Methoxybenzoic acid+4-Methylpentan-2-olH2SO44-Methylpentan-2-yl 4-methoxybenzoate+H2O\text{4-Methoxybenzoic acid} + \text{4-Methylpentan-2-ol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-Methoxybenzoic acid+4-Methylpentan-2-olH2​SO4​​4-Methylpentan-2-yl 4-methoxybenzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

4-Methylpentan-2-yl 4-methoxybenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-methoxybenzoic acid and 4-methylpentan-2-ol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Hydrolysis: 4-methoxybenzoic acid and 4-methylpentan-2-ol.

    Reduction: 4-methoxybenzyl alcohol and 4-methylpentan-2-ol.

    Substitution: Various substituted 4-methoxybenzoates depending on the electrophile used.

Scientific Research Applications

4-Methylpentan-2-yl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Methylpentan-2-yl 4-methoxybenzoate depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The ester bond can be hydrolyzed by esterases, releasing the active components, which can then exert their effects on various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzyl alcohol
  • 4-Methoxybenzoic acid
  • 4-Methylpentan-2-ol

Uniqueness

4-Methylpentan-2-yl 4-methoxybenzoate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its combination of a methoxybenzoate moiety with a branched alkyl chain makes it a versatile compound with diverse applications in different fields.

Properties

CAS No.

5332-91-2

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

4-methylpentan-2-yl 4-methoxybenzoate

InChI

InChI=1S/C14H20O3/c1-10(2)9-11(3)17-14(15)12-5-7-13(16-4)8-6-12/h5-8,10-11H,9H2,1-4H3

InChI Key

CFJPQIUESQWXGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)OC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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